2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone
Description
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups including methoxy and nitro groups
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-29-16-8-4-13(5-9-16)17-10-11-19-21-22-20(24(19)23-17)30-12-18(26)14-2-6-15(7-3-14)25(27)28/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHMBTDBFKRQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) or acids (HCl) are employed.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Halogenated derivatives, alkylated products.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties : Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the triazole-thioether moiety into different structures has been associated with enhanced antibacterial efficacy compared to traditional antibiotics.
Antifungal Activity : Similar to antibacterial properties, the antifungal capabilities of triazole derivatives are well-documented. Compounds with the 1,2,4-triazole framework have shown promising results against fungi such as Candida and Aspergillus species. For example, certain derivatives exhibited antifungal activity comparable to commercial agents like azoxystrobin . The mechanism often involves disruption of fungal cell membrane synthesis or function.
Case Studies
- Triazole Derivatives in Antimicrobial Research : A study conducted on various triazole derivatives demonstrated that specific substitutions on the triazole ring significantly influenced their antimicrobial potency. For instance, compounds with electron-withdrawing groups showed increased activity against both bacterial and fungal pathogens .
- Pharmacological Profiling : A comprehensive review highlighted the pharmacological profiles of numerous 1,2,4-triazole derivatives. The findings indicated that modifications to the triazole structure could lead to compounds with enhanced neuroprotective effects and reduced toxicity .
Potential in Drug Development
The unique structural features of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone position it as a candidate for further development in pharmaceutical applications:
- Lead Compound for Antibiotic Development : Given its demonstrated antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics aimed at combating resistant bacterial strains.
- Antifungal Drug Development : Its effectiveness against fungal pathogens suggests it could be further optimized for use as an antifungal agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share the same core structure but differ in their substituents.
4-Methoxyphenyl derivatives: : Compounds with similar methoxyphenyl groups but different heterocyclic cores.
Nitrophenyl derivatives: : Compounds containing nitrophenyl groups but different core structures.
Uniqueness
What sets 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone apart is its specific combination of functional groups and the triazolo[4,3-b]pyridazine core, which imparts unique chemical and biological properties.
Biological Activity
The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, focusing on its biological activity as evidenced by various studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula: . It features a triazole-pyridazine core linked to a methoxyphenyl group and a nitrophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of the triazole ring in our compound suggests similar potential for antimicrobial activity.
Antitubercular Activity
A recent investigation into substituted triazole derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM . Given the structural similarities, it is plausible that our compound may also exhibit antitubercular effects, warranting further exploration.
Cytotoxicity and Safety Profile
In evaluating new drug candidates, cytotoxicity is a critical factor. The aforementioned studies reported that several triazole derivatives were non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile . This aspect is crucial for the further development of our compound as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of compounds can often be correlated with their structural features. The presence of specific functional groups such as the methoxy group and nitro group in our compound may enhance its interaction with biological targets. Research on similar compounds has shown that modifications at these positions can significantly influence their pharmacological profiles .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized various triazole derivatives and evaluated their biological activities. The derivatives exhibited significant antibacterial properties, with some showing enhanced efficacy against resistant strains. Notably, compounds with similar structural motifs to our target compound demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis .
Case Study 2: Docking Studies
Molecular docking studies have been employed to predict the binding affinity of compounds to target enzymes. For instance, docking studies on related triazole compounds indicated strong interactions with key enzymes involved in bacterial metabolism. These findings suggest that our compound may also interact favorably with similar targets, enhancing its potential as an antimicrobial agent .
Data Summary Table
Q & A
Q. What methodologies evaluate metabolic stability and toxicity risks?
- Methodological Answer : Conduct:
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific interactions.
- Ames test : Assess mutagenicity in S. typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction).
- hERG binding assays : Measure IC50 for hERG potassium channels via patch-clamp electrophysiology to predict cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
